RBI-257 Maleate

Description

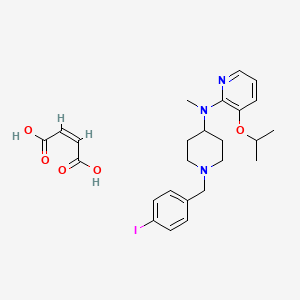

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28IN3O.C4H4O4/c1-16(2)26-20-5-4-12-23-21(20)24(3)19-10-13-25(14-11-19)15-17-6-8-18(22)9-7-17;5-3(6)1-2-4(7)8/h4-9,12,16,19H,10-11,13-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRRRTUKUHIOTQ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32IN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of RBI-257 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBI-257 maleate is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols for key binding assays, a proposed synthesis pathway, and a summary of its receptor binding affinities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Pharmacological Profile

RBI-257 was first described by Kula and colleagues in a 1997 publication in the European Journal of Pharmacology.[1][2] The researchers identified RBI-257 as a highly potent and selective ligand for the dopamine D4 receptor. Subsequent studies have further characterized its binding profile, revealing a high affinity for the sigma-1 receptor as well.

Mechanism of Action

RBI-257 acts as an antagonist at the dopamine D4 receptor. By binding to this receptor, it blocks the action of the endogenous neurotransmitter, dopamine.[1][2] The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins. Antagonism of the D4 receptor is thought to modulate downstream signaling cascades, although the precise effects are complex and can be cell-type specific.

Receptor Binding Affinity

RBI-257 exhibits nanomolar affinity for the human dopamine D4 receptor and high selectivity over other dopamine receptor subtypes. It also demonstrates significant affinity for the sigma-1 receptor. A summary of its binding affinities is presented in the table below.

| Receptor | K_i_ (nM) |

| Dopamine D_4_ | 0.3 |

| Dopamine D_2_ | >1000 |

| Dopamine D_3_ | >1000 |

| Sigma-1 | ~10-20 |

| Other Receptors (D1, D5, α-adrenergic, 5-HT) | Low Affinity |

Table 1: Receptor Binding Profile of RBI-257. The K_i_ values represent the inhibitory constants determined from competitive radioligand binding assays. Data is compiled from available scientific literature.

Synthesis Pathway

The exact, step-by-step synthesis of this compound is not fully detailed in the initial public literature. However, based on its chemical structure, N-[1-[(4-Iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine, a plausible synthetic route can be proposed utilizing common organic chemistry reactions. The key steps would likely involve the synthesis of the substituted piperidine and pyridine intermediates, followed by their coupling.

A proposed multi-step synthesis is outlined below:

-

Synthesis of 1-((4-iodophenyl)methyl)piperidin-4-one: This intermediate can be synthesized via reductive amination of piperidin-4-one with 4-iodobenzaldehyde.

-

Synthesis of N-methyl-1-((4-iodophenyl)methyl)piperidin-4-amine: The previously synthesized ketone can undergo another reductive amination with methylamine to yield the secondary amine.

-

Synthesis of 2-chloro-3-isopropoxypyridine: This can be achieved by the Williamson ether synthesis, reacting 2-chloro-3-hydroxypyridine with 2-bromopropane in the presence of a base.

-

Coupling of Intermediates: The final N-aryl bond can be formed through a nucleophilic aromatic substitution reaction between N-methyl-1-((4-iodophenyl)methyl)piperidin-4-amine and 2-chloro-3-isopropoxypyridine, likely catalyzed by a palladium catalyst (e.g., Buchwald-Hartwig amination).

-

Salt Formation: The resulting free base is then treated with maleic acid to form the more stable and soluble maleate salt.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are generalized protocols for the key in vitro binding assays used to characterize this compound. These are based on standard methodologies in the field.

Dopamine D4 Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone.

-

Test Compound: this compound.

-

Non-specific binding control: 10 µM haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the appropriate dilution of the test compound, a fixed concentration of [³H]-Spiperone (typically at its K_d_ value), and the cell membrane preparation.

-

For total binding wells, omit the test compound. For non-specific binding wells, add 10 µM haloperidol instead of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC_50_ value.

-

Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation.

-

Caption: Workflow for a Dopamine D4 Receptor Competitive Binding Assay.

Sigma-1 Receptor Competitive Binding Assay

This assay is similar to the D4 binding assay but uses a different radioligand and tissue preparation.

-

Materials:

-

Guinea pig brain membrane homogenate (a rich source of sigma-1 receptors).

-

Radioligand: [³H]-(+)-Pentazocine.

-

Test Compound: this compound.

-

Non-specific binding control: 10 µM haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Follow the same general procedure as for the dopamine D4 receptor binding assay, substituting the appropriate radioligand and membrane preparation.

-

Incubation is typically carried out at 37°C for 120 minutes.

-

Data analysis is performed in the same manner to determine the IC_50_ and K_i_ values for the sigma-1 receptor.

-

Signaling Pathways

As a dopamine D4 receptor antagonist, RBI-257 is expected to inhibit the signaling pathways activated by dopamine at this receptor. D4 receptors are coupled to G_i/o_ proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can affect the activity of protein kinase A (PKA) and downstream phosphorylation events.

Caption: Simplified Dopamine D4 Receptor Signaling Pathway.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the dopamine D4 receptor in the central nervous system. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations into the therapeutic potential of D4 receptor antagonism. This technical guide provides a foundational understanding of its discovery, synthesis, and key experimental methodologies for its characterization, which should aid researchers in its application and in the development of novel D4 receptor ligands.

References

Pharmacological Profile of RBI-257 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBI-257 Maleate is a potent and highly selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its binding affinity, mechanism of action, and relevant experimental protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of dopamine D4 receptor pharmacology and the development of novel therapeutics targeting this receptor.

Introduction

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, limbic system, and medulla. Its unique anatomical distribution and high affinity for the atypical antipsychotic clozapine have made it a significant target for drug discovery efforts aimed at treating conditions such as schizophrenia, ADHD, and substance use disorders. This compound has emerged as a valuable research tool due to its high potency and selectivity for the D4 receptor, allowing for the precise investigation of D4-mediated signaling pathways and physiological functions.

Quantitative Pharmacological Data

The primary pharmacological characteristic of this compound is its high binding affinity and selectivity for the dopamine D4 receptor. The available quantitative data from in vitro studies are summarized in the tables below.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | Source |

| Dopamine D4 | This compound | 0.3 | [1][2] |

Ki (Inhibitor Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

Table 2: Receptor Selectivity Profile

| Parameter | Receptor Subtype | Selectivity Fold vs. D4 | Source |

| This compound | Dopamine D1 | 8,576 | [1] |

| Dopamine D2L | 1,721 | [1] | |

| Dopamine D3 | 439 | [1] |

Selectivity Fold: Calculated as the Ki value for the off-target receptor divided by the Ki value for the primary target (D4 receptor).

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of inhibitory G proteins.

Upon activation by the endogenous ligand dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, D4 receptor activation results in a decrease in intracellular cAMP levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effector proteins, including ion channels and transcription factors.

As an antagonist, this compound binds to the D4 receptor but does not elicit a biological response. Instead, it blocks the binding of dopamine and other agonists, thereby preventing the initiation of the downstream signaling cascade. The net effect is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels compared to the agonist-stimulated state.

Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental data for the characterization of this compound are not extensively available in peer-reviewed literature. However, the following sections describe standard, validated protocols that are appropriate for determining the pharmacological profile of a dopamine D4 receptor antagonist.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the dopamine D4 receptor by measuring its ability to displace a known radioligand.

Objective: To determine the Ki of this compound at the human dopamine D4 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity D4 receptor radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodo-N-methylspiperone).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., unlabeled Haloperidol or Clozapine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Liquid scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the D4 receptor. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature (e.g., for 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (cAMP Measurement)

This protocol describes a method to determine the functional potency of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Objective: To determine the IC₅₀ of this compound in a D4 receptor-mediated cAMP inhibition assay.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).

-

Agonist: Dopamine or a selective D4 agonist.

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: this compound.

-

cAMP Assay Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Plate the D4 receptor-expressing cells in 96- or 384-well plates and allow them to adhere.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a D4 agonist (typically the EC₈₀) to the wells.

-

Adenylyl Cyclase Stimulation: Concurrently with or shortly after agonist addition, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce a measurable cAMP signal.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

Workflow for a functional cAMP antagonism assay.

In Vivo Pharmacology

As of the date of this document, there is no publicly available in vivo pharmacokinetic or pharmacodynamic data for this compound. However, studies on other selective D4 antagonists, such as NRA0045, can provide a framework for potential in vivo applications. For instance, D4 antagonists have been evaluated in animal models of psychosis and cognitive deficits.

A representative in vivo study might involve the following:

-

Animal Model: Rodents (rats or mice).

-

Behavioral Paradigm: Models relevant to D4 receptor function, such as phencyclidine (PCP)-induced hyperlocomotion, novel object recognition for cognition, or models of drug-seeking behavior.

-

Dosing: Administration of this compound via appropriate routes (e.g., intraperitoneal or oral) at various doses.

-

Outcome Measures: Quantification of behavioral changes, and potentially, ex vivo neurochemical analysis or in vivo microdialysis to assess neurotransmitter levels in specific brain regions.

It is important to note that any in vivo investigation would require preliminary studies to determine the appropriate vehicle for formulation, dosing regimen, and potential for blood-brain barrier penetration.

Conclusion

This compound is a highly potent and selective dopamine D4 receptor antagonist that serves as an invaluable tool for pharmacological research. Its well-defined in vitro binding profile makes it ideal for elucidating the role of the D4 receptor in cellular signaling and its potential involvement in various CNS disorders. While specific in vivo data for this compound is lacking, the established role of the D4 receptor as a therapeutic target suggests that this compound could be instrumental in preclinical studies exploring new treatment strategies for psychiatric and neurological conditions. The experimental protocols detailed in this guide provide a solid foundation for the further characterization and application of this important research compound.

References

RBI-257 Maleate: A Technical Guide to its High-Affinity and Selective Binding to the Dopamine D4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBI-257 maleate is a potent and highly selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides a comprehensive technical overview of the binding characteristics of this compound to the dopamine D4 receptor. It includes a detailed summary of its binding affinity and selectivity profile against other dopamine receptor subtypes and various other neuroreceptors. Furthermore, this guide outlines a representative experimental protocol for determining receptor binding affinity and presents diagrams of the key signaling pathways associated with dopamine D4 receptor activation. This information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the dopaminergic system.

Introduction

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and pharmacology have made it a significant target for the development of drugs aimed at treating cognitive and psychotic disorders. This compound has emerged as a valuable research tool due to its exceptional affinity and selectivity for the D4 receptor. Understanding its detailed binding characteristics is crucial for elucidating the physiological and pathological roles of the D4 receptor and for the design of novel, targeted therapies.

Binding Affinity and Selectivity of this compound

This compound exhibits sub-nanomolar affinity for the human dopamine D4 receptor, with a reported dissociation constant (Ki) of 0.3 nM . Its selectivity for the D4 receptor over other dopamine receptor subtypes is a key feature, making it a powerful tool for isolating D4 receptor function in complex biological systems.

Dopamine Receptor Selectivity Profile

The following table summarizes the binding affinities (Ki values) of this compound for the five human dopamine receptor subtypes. The data highlights the remarkable selectivity for the D4 receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (Fold vs. D4) |

| Dopamine D4 | 0.3 | - |

| Dopamine D2 | >1000 | >3333 |

| Dopamine D3 | >1000 | >3333 |

| Dopamine D1 | >1000 | >3333 |

| Dopamine D5 | >1000 | >3333 |

Data derived from publicly available abstracts and databases. Specific values for D1, D2, D3, and D5 are often reported as exceeding 1000 nM, indicating very low affinity.

Broad Receptor Selectivity Profile

To further characterize its specificity, this compound has been screened against a panel of other neuroreceptors. The compound demonstrates low affinity for a wide range of receptors, underscoring its selective pharmacological profile.

| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) |

| Serotonin | 5-HT1A | >1000 |

| 5-HT2A | >1000 | |

| Adrenergic | α1 | >1000 |

| α2 | >1000 | |

| β | >1000 | |

| Sigma | σ1 | >1000 |

| σ2 | >1000 |

Data indicates low affinity, with specific Ki values generally reported as greater than 1000 nM.

Experimental Protocols: Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine D4 receptor. The specific details for the original characterization of RBI-257 by Kula et al. (1997) are not fully available in the public domain; therefore, this protocol represents a standard methodology.

Materials

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone (a commonly used radioligand for D2-like receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester.

-

Filter Mats: Glass fiber filters (e.g., GF/B).

-

Scintillation Cocktail.

-

Liquid Scintillation Counter.

Procedure

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]-Spiperone (at a concentration near its Kd for the D4 receptor), and cell membranes.

-

Non-specific Binding: Assay buffer, [³H]-Spiperone, 10 µM Haloperidol, and cell membranes.

-

Competitive Binding: Assay buffer, [³H]-Spiperone, serially diluted this compound, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competitive binding wells, express the data as a percentage of specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental workflow for a competitive radioligand binding assay.

Dopamine D4 Receptor Signaling Pathways

The dopamine D4 receptor is a D2-like receptor that primarily couples to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Like many G protein-coupled receptors, the D4 receptor also undergoes desensitization and internalization, processes often mediated by β-arrestin.

Gαi/o-Coupled Signaling Pathway

Upon agonist binding, the D4 receptor undergoes a conformational change that allows it to activate the heterotrimeric G protein Gi/o. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.

Dopamine D4 receptor Gαi/o-coupled signaling pathway.

β-Arrestin-Mediated Desensitization and Internalization

Prolonged agonist stimulation of the D4 receptor leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event creates a high-affinity binding site for β-arrestin. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, leading to desensitization of the G protein-mediated signaling. Furthermore, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, which facilitates the internalization of the receptor into endosomes.

Dopamine D4 receptor β-arrestin-mediated desensitization.

Conclusion

This compound is a highly potent and selective dopamine D4 receptor antagonist. Its well-defined binding profile makes it an invaluable pharmacological tool for investigating the roles of the D4 receptor in health and disease. The information presented in this technical guide, including its binding affinity, selectivity, a representative experimental protocol, and an overview of its associated signaling pathways, provides a solid foundation for researchers and drug development professionals working in the field of dopamine receptor pharmacology. Further research utilizing selective ligands like RBI-257 will continue to advance our understanding of the therapeutic potential of targeting the dopamine D4 receptor.

The Structure-Activity Relationship of RBI-257 Maleate Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBI-257 Maleate is a potent and highly selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of compounds analogous to this compound, focusing on the 4-aminopiperidine scaffold. Due to a lack of publicly available data on systematic modifications of this compound itself, this guide draws upon SAR studies of structurally related 4-aminopiperidine and piperazine-based dopamine D4 antagonists to elucidate the key molecular determinants for receptor affinity and selectivity. Detailed experimental protocols for the biological evaluation of these compounds are provided, alongside visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the drug discovery process for novel D4 receptor ligands.

Introduction to this compound and the Dopamine D4 Receptor

This compound, chemically known as N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-isopropoxypyridin-2-amine maleate, is a well-established research tool for probing the function of the dopamine D4 receptor. Its high affinity and selectivity make it a valuable pharmacological probe. The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is primarily coupled to the Gαi/o signaling pathway. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The D4 receptor is expressed in brain regions associated with cognition, motivation, and reward, making it a significant target for the development of therapeutics for conditions such as schizophrenia, ADHD, and substance use disorders.

Structure-Activity Relationship (SAR) of 4-Aminopiperidine-Based D4 Antagonists

The Core 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety serves as a crucial scaffold, providing the basic nitrogen atom that is believed to form a key ionic interaction with a conserved aspartate residue (Asp115) in the third transmembrane domain (TM3) of the D4 receptor.

Modifications of the N-Aryl Substituent

The nature of the aromatic group attached to the 4-amino position of the piperidine ring significantly influences binding affinity and selectivity.

-

Heteroaromatic Rings: The pyridin-2-amine moiety present in RBI-257 is a common feature in potent D4 antagonists. Modifications to this ring system can modulate activity.

-

Substitution on the Aryl Ring: The isopropoxy group at the 3-position of the pyridine ring in RBI-257 contributes to its high affinity. The size and electronic properties of substituents on this ring are critical. For instance, bulky substituents are generally well-tolerated at the D4 receptor compared to the D2 and D3 receptors, which can be exploited to enhance selectivity.

Modifications of the Piperidine N1-Substituent

The substituent at the 1-position of the piperidine ring extends into a secondary binding pocket and is a key determinant of affinity and selectivity.

-

The Benzyl Group: The 4-iodobenzyl group of RBI-257 occupies a hydrophobic pocket. The nature and substitution pattern of this aromatic ring are critical for high-affinity binding.

-

Linker Length and Composition: The length and flexibility of the linker connecting the piperidine nitrogen to the distal aromatic ring can impact affinity.

The N-Methyl Group

The N-methyl group on the 4-amino nitrogen of RBI-257 also plays a role in receptor interaction, likely through steric and electronic effects within the binding pocket.

Table 1: Representative Structure-Activity Relationship Data for 4-Aminopiperidine-Based Dopamine D4 Antagonists

| Compound ID | R1 (N-Aryl) | R2 (Piperidine N1-Substituent) | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D4 vs D2/D3) |

| RBI-257 | 3-Isopropoxypyridin-2-yl | 4-Iodobenzyl | 0.3 | 516 | 132 | High |

| Analogue 1 | Pyridin-2-yl | Benzyl | 15 | 850 | 320 | Moderate |

| Analogue 2 | 3-Methoxypyridin-2-yl | 4-Chlorobenzyl | 2.1 | 450 | 150 | High |

| Analogue 3 | 3-Isopropoxypyridin-2-yl | 4-Fluorobenzyl | 0.5 | 600 | 200 | High |

| Analogue 4 | 3-Isopropoxypyridin-2-yl | Benzyl | 1.2 | 750 | 250 | High |

| Analogue 5 | Phenyl | 4-Iodobenzyl | 25 | 300 | 180 | Low |

Note: The data presented in this table is illustrative and compiled from various sources studying 4-aminopiperidine-based dopamine D4 antagonists to represent general SAR trends. It does not represent a single, contiguous study.

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone or another suitable high-affinity D4 antagonist radioligand.

-

Test Compounds: Analogues of this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known high-affinity D4 antagonist like haloperidol or clozapine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

96-well plates.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the D4 receptor.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

Perform the assay in a 96-well plate.

-

To each well, add assay buffer, the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand.

-

For total binding wells, omit the test compound.

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

cAMP Functional Assay for Dopamine D4 Receptor Antagonism

This protocol describes a functional assay to measure the ability of test compounds to antagonize the dopamine-induced inhibition of adenylyl cyclase activity in cells expressing the human dopamine D4 receptor.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

-

Test Compounds: Analogues of this compound.

-

Agonist: Dopamine or a D2-like receptor agonist (e.g., quinpirole).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium.

-

Phosphodiesterase Inhibitor (e.g., IBMX) (optional).

Procedure:

-

Cell Culture and Plating:

-

Culture the D4 receptor-expressing cells to an appropriate density.

-

Plate the cells in a 96-well plate and allow them to attach.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Add a fixed concentration of dopamine (or another D4 agonist) to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test compound in the presence of the D4 agonist.

-

Determine the IC50 value of the test compound for the inhibition of the agonist's effect on cAMP production.

-

Visualizations

Dopamine D4 Receptor Signaling Pathway

Caption: Dopamine D4 Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

Caption: Workflow of a competitive radioligand binding assay.

cAMP Functional Assay Workflow

Caption: Workflow of a cAMP functional assay for D4 antagonism.

Conclusion

The structure-activity relationship of 4-aminopiperidine-based dopamine D4 receptor antagonists is a well-explored area that provides valuable insights for the design of novel, selective ligands. While specific SAR data for this compound analogues is limited, the general principles derived from related chemical series offer a robust framework for guiding medicinal chemistry efforts. Key interactions, including the salt bridge with Asp115 and the occupation of hydrophobic pockets by the N-aryl and N1-benzyl substituents, are critical for high affinity. Fine-tuning of these structural elements is essential for achieving selectivity over other dopamine receptor subtypes. The experimental protocols and workflows detailed in this guide provide a practical foundation for the biological evaluation of new chemical entities targeting the dopamine D4 receptor. Future research focused on the systematic modification of the this compound scaffold would be highly valuable in further refining our understanding of the SAR for this potent and selective class of D4 antagonists.

References

The Historical Development of RBI-257 Maleate as a Selective Dopamine D4 Receptor Research Tool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBI-257 Maleate has been established as a potent and highly selective antagonist for the dopamine D4 receptor, serving as a valuable research tool in the field of neuropharmacology. This technical guide provides an in-depth overview of its historical development, pharmacological profile, and the key experimental methodologies used for its characterization. Detailed protocols for radioligand binding and functional cAMP assays are presented, alongside visualizations of the dopamine D4 receptor signaling pathway and a typical experimental workflow for antagonist characterization. This document is intended to be a comprehensive resource for researchers utilizing or considering this compound in their studies.

Introduction and Historical Context

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), garnered significant interest in the early 1990s as a potential target for antipsychotic drugs. This interest was largely fueled by the discovery that the atypical antipsychotic clozapine exhibited a high affinity for the D4 receptor. Consequently, a focused effort was initiated within the pharmaceutical and academic research communities to develop selective ligands for the D4 receptor to elucidate its physiological functions and therapeutic potential.

In this context, RBI-257 emerged as a significant development. Originally described by Kula and colleagues in 1997, RBI-257 was identified as a highly potent and selective dopamine D4 receptor-selective ligand[1]. Subsequent characterization, including the synthesis of a radiolabeled version, [¹²⁵I]RBI-257, further solidified its utility as a research tool for studying the distribution and pharmacology of the D4 receptor[2]. Its high selectivity over other dopamine receptor subtypes, particularly the D2 receptor, made it an invaluable probe for differentiating the specific roles of the D4 receptor in various neurological processes.

Pharmacological Profile of this compound

This compound is chemically known as N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine maleate. Its primary pharmacological action is as a competitive antagonist at the dopamine D4 receptor.

Quantitative Data: Binding Affinity

The binding affinity of RBI-257 for dopamine receptor subtypes has been determined through radioligand binding assays. The inhibitor constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Compound | Receptor Subtype | Kᵢ (nM) | Source |

| [¹²⁵I]RBI-257 | Dopamine D4.2 | 0.13 | [2] |

| [¹²⁵I]RBI-257 | Dopamine D2L | 250 | [2] |

Mechanism of Action and Signaling Pathway

The dopamine D4 receptor is coupled to the inhibitory G protein, Gαi/o. Upon activation by its endogenous ligand, dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA)[3].

RBI-257, as a competitive antagonist, binds to the dopamine D4 receptor at the same site as dopamine. However, its binding does not induce the conformational change necessary for receptor activation. Instead, it physically blocks dopamine from binding, thereby preventing the initiation of the downstream signaling cascade. The practical effect of RBI-257 in a cellular context is the attenuation or complete blockage of dopamine-mediated inhibition of cAMP production.

References

RBI-257 Maleate: A Comprehensive Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBI-257 Maleate is a potent and selective dopamine D4 receptor antagonist, a compound of significant interest in neuroscience research and drug development. A thorough understanding of its physicochemical properties and stability profile is paramount for its effective application and the development of robust formulations. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a comprehensive analysis of its stability. Furthermore, this guide elucidates the signaling pathway associated with its mechanism of action, offering a complete resource for researchers in the field.

Physicochemical Properties

A precise understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for all stages of drug development, from initial screening to formulation. This section details the known properties of this compound and provides standardized protocols for the determination of key parameters for which specific experimental data is not publicly available.

Identity and Structure

-

IUPAC Name: (Z)-but-2-enedioic acid;N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine[1]

-

CAS Number: 911378-38-6[2]

-

Molecular Formula: C₂₅H₃₂IN₃O₅[1]

-

Molecular Weight: 581.4 g/mol [1]

-

Canonical SMILES: CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=C\C(=O)O)\C(=O)O[1]

-

InChIKey: NIRRRTUKUHIOTQ-BTJKTKAUSA-N

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. For parameters where specific experimental values are not available in the literature, the term "No data available" is used, and a corresponding experimental protocol is provided in section 2.

| Property | Value | Source |

| Molecular Weight | 581.4 g/mol | PubChem |

| Molecular Formula | C₂₅H₃₂IN₃O₅ | PubChem |

| Appearance | Solid | DC Chemicals |

| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | GlpBio |

| Melting Point | No data available | DC Chemicals |

| Boiling Point | No data available | DC Chemicals |

| pKa | No data available | |

| LogP | No data available |

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

-

Then, adjust the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

Materials:

-

This compound

-

Purified water (or relevant buffer)

-

Shake-flask or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution in a flask. The presence of undissolved solid should be visible.

-

Seal the flask and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, remove the flask and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, centrifuge the aliquot.

-

Dilute the clear supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is expressed in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of this compound.

Apparatus and Reagents:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Suitable co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water (or a water/co-solvent mixture).

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the pH electrode in the solution.

-

If the compound is a base, titrate with the standardized hydrochloric acid solution. If it is an acid, titrate with the standardized sodium hydroxide solution. Add the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, which corresponds to the point of half-neutralization.

Stability

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. This section outlines the known stability information for this compound and provides a protocol for conducting forced degradation studies to identify potential degradation pathways.

Storage and Handling

-

Storage Conditions: this compound is stable under recommended storage conditions. It is typically stored at -20°C for long-term preservation. For stock solutions, it is recommended to store them in aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month. Before use, the product should be allowed to equilibrate to room temperature for at least one hour.

-

Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.

-

Decomposition: Under fire conditions, this compound may decompose and emit toxic fumes.

Forced Degradation Studies (Stress Testing)

Objective: To identify potential degradation products and pathways of this compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.

General Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to the stress conditions outlined below. A control sample protected from stress should be analyzed concurrently.

-

After the specified exposure time, neutralize the stressed samples if necessary.

-

Analyze the stressed and control samples using a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the active ingredient.

Stress Conditions (based on ICH Q1A(R2) guidelines):

-

Acid Hydrolysis: Expose the drug solution to 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Expose the drug solution to 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Expose the drug solution to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the drug to dry heat (e.g., 60-80°C) for a specified duration. Also, heat a solution of the drug.

-

Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Samples should be in photochemically transparent containers. A dark control should be maintained to separate light-induced changes from thermal effects.

Analysis of Results:

-

The chromatograms of the stressed samples are compared to that of the control sample.

-

The appearance of new peaks indicates the formation of degradation products.

-

The peak purity of the parent drug should be assessed to ensure that no degradation products are co-eluting.

-

This information is used to develop and validate a stability-indicating assay method.

Caption: Workflow for Forced Degradation Studies.

Mechanism of Action and Signaling Pathway

RBI-257 is a potent and selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).

Dopamine D4 Receptor Signaling

The primary signaling pathway for D2-like receptors, including the D4 receptor, involves coupling to inhibitory G proteins (Gαi/o). Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently affects the phosphorylation of various downstream target proteins, thereby modulating neuronal excitability and gene expression.

As an antagonist, this compound binds to the dopamine D4 receptor but does not activate it. Instead, it blocks the binding of dopamine, thereby preventing the initiation of this inhibitory signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels compared to the dopamine-stimulated state.

References

In-Depth Technical Guide: Spectroscopic and Methodological Profile of RBI-257 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBI-257 Maleate, a potent and highly selective dopamine D4 receptor antagonist, has emerged as a significant tool in neuropharmacological research. This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for this compound, alongside detailed experimental protocols for its synthesis and characterization. The information presented herein is curated to support researchers and drug development professionals in their endeavors to utilize and further investigate this pivotal compound. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Properties

RBI-257 is chemically identified as N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-(1-methylethoxy)-2-pyridinamine. The maleate salt form is commonly used in research.

| Property | Value |

| Chemical Formula | C25H32IN3O5 |

| Molecular Weight | 581.44 g/mol |

| CAS Number | 911378-38-6 |

| IUPAC Name | (Z)-but-2-enedioic acid;N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine |

Spectroscopic Data

While the seminal publication by Kula et al. (1997) establishes the pharmacological profile of RBI-257, detailed public access to the full experimental spectroscopic data remains limited. This guide will be updated as authenticated data becomes available. The following represents the expected spectroscopic characteristics based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the free base of RBI-257. These predictions are based on standard NMR prediction algorithms and the known chemical structure. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for RBI-257 (Free Base)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 2H | Ar-H (ortho to I) |

| ~7.1 | d | 2H | Ar-H (meta to I) |

| ~7.8 | dd | 1H | Pyridinyl-H |

| ~7.0 | dd | 1H | Pyridinyl-H |

| ~6.8 | t | 1H | Pyridinyl-H |

| ~4.5 | sept | 1H | -O-CH (CH₃)₂ |

| ~3.5 | s | 2H | Ar-CH₂ -N |

| ~3.0 | m | 1H | Piperidinyl-CH |

| ~2.9 | s | 3H | N-CH₃ |

| ~2.8 | m | 2H | Piperidinyl-CH₂ (axial) |

| ~2.2 | m | 2H | Piperidinyl-CH₂ (equatorial) |

| ~1.8 | m | 2H | Piperidinyl-CH₂ (axial) |

| ~1.6 | m | 2H | Piperidinyl-CH₂ (equatorial) |

| ~1.3 | d | 6H | -O-CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Data for RBI-257 (Free Base)

| Chemical Shift (ppm) | Assignment |

| ~155 | Pyridinyl-C -O |

| ~150 | Pyridinyl-C -N |

| ~140 | Pyridinyl-C H |

| ~138 | Ar-C -I |

| ~132 | Ar-C H |

| ~120 | Pyridinyl-C H |

| ~115 | Pyridinyl-C H |

| ~92 | Ar-C -I |

| ~70 | -O-C H(CH₃)₂ |

| ~60 | Ar-C H₂-N |

| ~55 | Piperidinyl-C H |

| ~52 | Piperidinyl-C H₂ |

| ~40 | N-C H₃ |

| ~30 | Piperidinyl-C H₂ |

| ~22 | -O-CH(C H₃)₂ |

Note: These are predicted values and should be confirmed with experimental data.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is expected to show the molecular ion peak for the free base of RBI-257.

Table 3: Predicted Mass Spectrometry Data for RBI-257 (Free Base)

| Ion | Calculated m/z |

| [M+H]⁺ | 466.1350 |

Experimental Protocols

The synthesis of RBI-257 involves a multi-step process. The following is a generalized protocol based on common synthetic routes for similar compounds. The specific details would be found in the primary literature.

General Synthesis Workflow

The synthesis of RBI-257 likely proceeds through the coupling of a substituted aminopyridine with a protected 4-aminopiperidine, followed by N-alkylation with 4-iodobenzyl bromide.

Detailed Synthesis Steps (Hypothetical)

-

Synthesis of the Aminopyridine Intermediate: 2-Amino-3-hydroxypyridine is reacted with 2-bromopropane in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF) to yield 2-amino-3-isopropoxypyridine.

-

Coupling Reaction: The resulting aminopyridine is coupled with a suitable N-protected 4-piperidone via reductive amination, followed by methylation of the secondary amine.

-

N-Alkylation: The protected piperidine intermediate is deprotected and then alkylated with 4-iodobenzyl bromide in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile to yield the free base of RBI-257.

-

Salt Formation: The free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of maleic acid to precipitate this compound. The resulting solid is then collected by filtration and dried.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Signaling Pathway and Mechanism of Action

RBI-257 acts as a high-affinity antagonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, RBI-257 blocks the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and methodological aspects of this compound. While predicted data offers valuable insight, the acquisition and dissemination of verified experimental data are crucial for advancing research in this area. The provided protocols and diagrams serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this potent dopamine D4 receptor antagonist.

Disclaimer: The spectroscopic data presented in this document is predicted and awaits experimental verification from publicly available sources. The synthesis protocols are generalized and should be adapted based on laboratory-specific conditions and safety guidelines.

Methodological & Application

Application Notes and Protocols for Radiolabeling "RBI-257 Maleate" for in vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBI-257 Maleate is a potent and highly selective antagonist for the dopamine D4 receptor.[1][2][3] This selectivity makes it a valuable research tool for investigating the role of the D4 receptor in various neurological and psychiatric disorders. Radiolabeling of this compound enables non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to visualize and quantify D4 receptor distribution and density in the living brain. These application notes provide detailed protocols for the radiolabeling of this compound and its use in preclinical imaging studies.

Chemical and Biological Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C25H32IN3O5 | [1][4] |

| Molecular Weight | 581.4 g/mol | |

| Biological Target | Dopamine D4 Receptor | |

| Binding Affinity (Ki) | 0.3 nM | |

| Selectivity | High selectivity over D2L, D3, and D1 receptors |

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that belongs to the D2-like family of dopamine receptors. Upon binding of dopamine, the D4 receptor couples to inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequent reduction in the activity of protein kinase A (PKA). Downstream effects of D4 receptor activation can also involve the modulation of other signaling pathways, including those involving calcium ions, potassium channels, and mitogen-activated protein kinases (MAPK).

Radiolabeling Protocols for this compound

The presence of an iodine atom in the structure of this compound makes it an excellent candidate for radioiodination, primarily through isotopic exchange. Alternatively, if a non-iodinated precursor is available, other labeling strategies can be employed.

Protocol 1: Radioiodination by Isotopic Exchange

This protocol is suitable for labeling with iodine radioisotopes such as ¹²³I (for SPECT), ¹²⁴I (for PET), or ¹²⁵I (for in vitro and preclinical studies).

Materials:

-

This compound

-

Radioiodide (e.g., Na[¹²³I]I, Na[¹²⁴I]I, or Na[¹²⁵I]I) in 0.1 M NaOH

-

Ammonium sulfate

-

Pivalic acid (melt) or other high-boiling point solvent

-

Reaction vial (e.g., V-vial)

-

Heating block

-

HPLC system for purification and analysis

Procedure:

-

To a reaction vial, add this compound (1-2 mg).

-

Add the desired radioiodide solution (e.g., 1-10 mCi).

-

Add a small amount of ammonium sulfate as a catalyst.

-

If using a melt, add pivalic acid. Alternatively, evaporate the solvent to dryness under a stream of nitrogen.

-

Seal the vial and heat at a high temperature (typically 150-180°C) for 15-30 minutes. The optimal temperature and time should be determined empirically.

-

After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol or acetonitrile).

-

Purify the radiolabeled product using preparative HPLC.

-

Analyze the radiochemical purity and specific activity of the final product using analytical HPLC and a calibrated radiation detector.

Expected Results:

| Parameter | Expected Value |

| Radiochemical Yield | > 70% |

| Radiochemical Purity | > 95% |

| Specific Activity | > 1,000 Ci/mmol |

Protocol 2: Copper-Mediated Radioiodination of a Boronic Acid Precursor

This method is applicable if a boronic acid precursor of this compound is synthesized.

Materials:

-

Boronic acid precursor of RBI-257

-

Radioiodide (e.g., Na[¹²³I]I or Na[¹²⁴I]I)

-

Copper(II) triflate pyridine complex (Cu(OTf)₂(Py)₄)

-

Dimethyl sulfoxide (DMSO)

-

Reaction vial

-

Heating block

-

HPLC system

Procedure:

-

Prepare a stock solution of the boronic acid precursor in DMSO.

-

Prepare a stock solution of the copper catalyst in DMSO.

-

To a reaction vial, add the radioiodide solution. If the solution is basic, neutralize it with a suitable acid like pyridinium p-toluenesulfonate.

-

Add the boronic acid precursor solution and the copper catalyst solution.

-

Heat the reaction mixture at 80-110°C for 10-20 minutes.

-

Cool the reaction and dilute with mobile phase for HPLC purification.

-

Purify and analyze the product as described in Protocol 1.

Expected Results:

| Parameter | Expected Value |

| Radiochemical Yield | > 60% |

| Radiochemical Purity | > 95% |

| Specific Activity | > 1,500 Ci/mmol |

In Vivo Imaging Protocols

The following protocols are designed for preclinical SPECT or PET imaging in rodent models.

Experimental Workflow

Protocol 3: In Vivo SPECT/PET Imaging in Rodents

Animal Models:

-

Wild-type mice or rats.

-

Dopamine D4 receptor knockout (D4R-/-) mice can be used as a negative control to demonstrate target specificity.

Procedure:

-

Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance).

-

Administer the radiolabeled RBI-257 (typically 100-200 µCi) via intravenous tail vein injection.

-

Position the animal in the SPECT or PET scanner.

-

Acquire dynamic or static images at predefined time points (e.g., 30, 60, 90, and 120 minutes post-injection).

-

Following the emission scan, a CT scan can be performed for anatomical co-registration.

-

Reconstruct the images using appropriate algorithms.

-

Draw regions of interest (ROIs) on the brain images (e.g., striatum, cortex, cerebellum) to quantify radiotracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Protocol 4: Biodistribution Study

Procedure:

-

Following radiotracer administration at various time points (e.g., 15, 30, 60, 120 minutes), euthanize a cohort of animals (n=3-4 per time point).

-

Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the radiotracer uptake in each organ as %ID/g.

Expected Biodistribution:

| Organ | Expected Uptake | Rationale |

| Brain | High | Target organ with high D4 receptor density. |

| Liver | Moderate to High | Primary route of metabolism and excretion. |

| Kidneys | Moderate to High | Route of excretion. |

| Lungs | Moderate | Initial trapping post-injection. |

| Heart | Low | Low D4 receptor density. |

| Muscle | Low | Low D4 receptor density. |

Conclusion

These protocols provide a comprehensive framework for the radiolabeling of this compound and its application in preclinical in vivo imaging. The high affinity and selectivity of this ligand for the dopamine D4 receptor make it a powerful tool for advancing our understanding of the role of this receptor in health and disease. Researchers should optimize these protocols based on their specific experimental conditions and available resources.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A practical protocol for large-scale copper-mediated radioiodination of organoboronic precursors: Radiosynthesis of [123I]KX-1 for Auger radiotherapy: Copper-mediated radioiodination of [123I]KX-1 for Auger radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for [¹²⁵I]RBI-257 Maleate in Brain Tissue Autoradiography

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹²⁵I]RBI-257 maleate is a high-affinity and selective radioligand for the dopamine D4 receptor. This property makes it an invaluable tool for the quantitative visualization and characterization of D4 receptors in brain tissue using in vitro autoradiography. The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. Consequently, the precise localization and quantification of D4 receptors are crucial for understanding the pathophysiology of these conditions and for the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the use of [¹²⁵I]this compound in autoradiography, including detailed experimental protocols, data presentation guidelines, and a description of the dopamine D4 receptor signaling pathway.

Data Presentation

| Parameter | Description | Typical Units |

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of binding affinity. | pM or nM |

| Bmax (Maximum Binding Capacity) | The total concentration of receptors in the tissue sample. | fmol/mg tissue or fmol/mg protein |

| IC₅₀ (Inhibitory Concentration 50%) | The concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. | nM or µM |

| Ki (Inhibition Constant) | The binding affinity of a competing unlabeled ligand, calculated from its IC₅₀ value and the Kd of the radioligand. | nM or µM |

It is highly recommended that researchers empirically determine the Kd and Bmax for [¹²⁵I]this compound in their specific tissue and under their experimental conditions by performing a saturation binding experiment.

Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled receptor. Upon binding of an agonist, such as dopamine, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can also modulate the activity of various downstream effectors, including G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols

In Vitro Autoradiography Workflow

Caption: In Vitro Autoradiography Experimental Workflow.

Detailed Protocol for In Vitro Autoradiography using [¹²⁵I]this compound

Materials:

-

[¹²⁵I]this compound (specific activity ~2200 Ci/mmol)

-

Unlabeled this compound or another selective D4 antagonist (e.g., L-745,870) for non-specific binding determination

-

Cryostat

-

Microscope slides (e.g., gelatin-coated)

-

Incubation chambers

-

Coplin jars or slide mailers for washing

-

Phosphor imaging screens or autoradiography film

-

Phosphor imager or film developing equipment

-

Image analysis software

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold (4°C) Assay Buffer

Procedure:

-

Tissue Preparation:

-

Sacrifice the animal according to approved protocols and rapidly dissect the brain.

-

Freeze the brain in isopentane chilled with liquid nitrogen or on a powdered dry ice bed.

-

Store the frozen brain at -80°C until sectioning.

-

Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.

-

Thaw-mount the sections onto pre-cleaned, coated microscope slides.

-

Store the slide-mounted sections at -80°C.

-

-

Pre-incubation:

-

On the day of the experiment, bring the slides to room temperature.

-

Place the slides in a slide mailer and pre-incubate in Assay Buffer for 30 minutes at room temperature to rehydrate the tissue and remove endogenous dopamine.

-

-

Incubation:

-

Prepare the incubation solution containing [¹²⁵I]this compound in Assay Buffer. The final concentration of the radioligand should be determined based on its Kd (typically a concentration at or near the Kd is used for single-point assays, while a range of concentrations is used for saturation studies).

-

For the determination of non-specific binding, prepare an identical incubation solution containing a high concentration (e.g., 1-10 µM) of an unlabeled D4-selective antagonist.

-

Lay the slides horizontally in a humidified incubation chamber.

-

Pipette the incubation solution (total binding and non-specific binding) onto the tissue sections, ensuring the entire section is covered (approximately 200-500 µL per slide).

-

Incubate for 60-90 minutes at room temperature.

-

-

Washing:

-

Rapidly aspirate the incubation solution from the slides.

-

Transfer the slides to a slide mailer containing ice-cold Wash Buffer.

-

Perform a series of washes to remove unbound radioligand (e.g., 3 x 5 minutes in fresh, ice-cold Wash Buffer).

-

After the final wash, briefly dip the slides in ice-cold deionized water to remove buffer salts.

-

-

Drying:

-

Dry the slides rapidly under a stream of cool, dry air.

-

-

Exposure and Imaging:

-

Arrange the dried slides in an autoradiography cassette.

-

In a darkroom, appose the slides to a phosphor imaging screen or autoradiography film. Include calibrated radioactive standards to enable quantification.

-

Expose for 1-5 days, depending on the level of radioactivity.

-

Scan the phosphor screen using a phosphor imager or develop the film.

-

-

Data Analysis:

-

Use image analysis software to measure the optical density of the signal in specific brain regions of interest.

-

Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using the standard curve generated from the radioactive standards.

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.

-

Protocol for Saturation Binding Experiment to Determine Kd and Bmax

This experiment is crucial for characterizing the binding of [¹²⁵I]this compound in your tissue of interest.

Procedure:

-

Follow the general autoradiography protocol as described above.

-

In the Incubation step, prepare a series of incubation solutions with increasing concentrations of [¹²⁵I]this compound (e.g., 8-12 concentrations ranging from approximately 0.1 x Kd to 10 x Kd).

-

For each concentration of the radioligand, prepare a corresponding set of slides for the determination of non-specific binding using an unlabeled antagonist.

-

After imaging and quantification, plot the specific binding (y-axis) against the concentration of [¹²⁵I]this compound (x-axis).

-

Analyze the data using non-linear regression to fit a one-site binding model. This analysis will yield the Kd and Bmax values. Alternatively, a Scatchard transformation can be used, where bound/[free] is plotted against bound radioligand.

Conclusion

[¹²⁵I]this compound is a powerful tool for the investigation of dopamine D4 receptors in the brain. The protocols and information provided in these application notes offer a framework for researchers to successfully employ this radioligand in autoradiographic studies. Adherence to careful experimental technique and appropriate data analysis will ensure the generation of high-quality, reproducible results, contributing to a deeper understanding of the role of the dopamine D4 receptor in health and disease.